4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a trifluoromethylphenyl group attached. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide, followed by cyclization reactions . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyridine and pyrrole rings.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), disrupting key cellular signaling pathways involved in cancer progression . This binding leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: This compound shares the trifluoromethyl group but lacks the fused pyrrole ring, making it less complex and potentially less bioactive.
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of a pyrrole ring, used in different chemical reactions and applications.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar fused ring structure but differ in the specific substituents and their positions, leading to different pharmacological properties.
Uniqueness
4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of a trifluoromethylphenyl group and a fused pyridine-pyrrole ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
916173-13-2 |
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Molecular Formula |
C14H9F3N2 |
Molecular Weight |
262.23 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)10-3-1-2-9(8-10)11-4-6-18-13-12(11)5-7-19-13/h1-8H,(H,18,19) |
InChI Key |
XWRZDBIWCPESJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C3C=CNC3=NC=C2 |
Origin of Product |
United States |
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